![molecular formula C18H20N2O B2797537 5,6-二甲基-1-[2-(2-甲基苯氧)乙基]苯并咪唑 CAS No. 637745-30-3](/img/structure/B2797537.png)

5,6-二甲基-1-[2-(2-甲基苯氧)乙基]苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

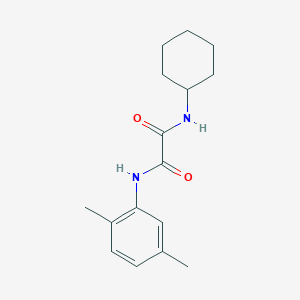

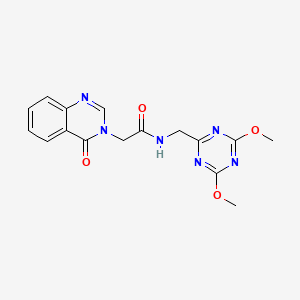

5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound with the molecular formula C18H20N2O . It is a derivative of benzimidazole, which is a natural benzimidazole derivative and a component of vitamin B12 .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazole compounds can be obtained .Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The average mass of the molecule is 280.364 Da .Chemical Reactions Analysis

Benzimidazoles, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, are known to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . They are also good corrosion inhibitors for extremely aggressive, corrosive acidic media .科学研究应用

Coordination Supramolecular Systems

Imidazole and its derivatives, including the compound , have been widely employed as excellent candidates for targeted metal–organic frameworks (MOFs) in the domain of coordination chemistry . They have distinct characteristics that make them suitable for constructing novel MOFs .

Component of Vitamin B12

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Heme Oxygenase-1 (HO-1) Inhibitors

Imidazole derivatives have been linked to protective effects on cancer cells and may promote cancer progression, cancer cell growth and survival, and metastasis . This makes them potential targets for anticancer research.

Regiocontrolled Synthesis of Substituted Imidazoles

The compound can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Pharmacological Properties

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Precursor in Synthesis

In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics. Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Antimicrobial Activity

A novel series of imidazole derivatives, including 5,6-Dimethylbenzimidazole, has been synthesized and evaluated for their antimicrobial activity .

Development of New Drugs

Benzimidazole is a fundamental building unit in many drugs. The derivatives of benzimidazole show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

作用机制

未来方向

Benzimidazole and its derivatives, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, have been extensively studied due to their diverse biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing potential chemotherapeutic agents .

属性

IUPAC Name |

5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-6-4-5-7-18(13)21-9-8-20-12-19-16-10-14(2)15(3)11-17(16)20/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRCWFPMPVAHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid](/img/structure/B2797454.png)

![N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2797456.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)

![(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2797461.png)

![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2797463.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide](/img/structure/B2797467.png)

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)